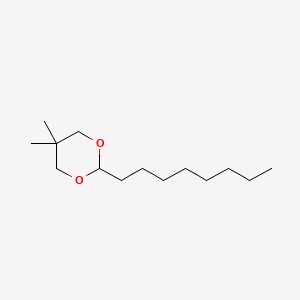![molecular formula C20H38O4 B13801515 2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro- CAS No. 56599-49-6](/img/structure/B13801515.png)
2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] is a chemical compound with the molecular formula C20H38O4 It is a derivative of 2H-pyran, a heterocyclic compound containing an oxygen atom in the ring structure
Preparation Methods
The synthesis of 2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] typically involves the reaction of 3,4-dihydro-2H-pyran with 1,10-decanediol. The reaction conditions often include the use of a catalyst and specific temperature settings to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It may be used in studies involving the interaction of heterocyclic compounds with biological systems.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] include other derivatives of 2H-pyran, such as tetrahydro-2H-pyran and oxane. These compounds share similar structural features but may differ in their chemical reactivity and applications. The uniqueness of 2H-Pyran, 2,2’-[1,10-decanediylbis(oxy)]bis[tetrahydro-] lies in its specific functional groups and the resulting properties that make it suitable for particular scientific and industrial uses .
Properties
CAS No. |
56599-49-6 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[10-(oxan-2-yloxy)decoxy]oxane |
InChI |
InChI=1S/C20H38O4/c1(3-5-9-15-21-19-13-7-11-17-23-19)2-4-6-10-16-22-20-14-8-12-18-24-20/h19-20H,1-18H2 |
InChI Key |
PUNRUQMSVWYKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



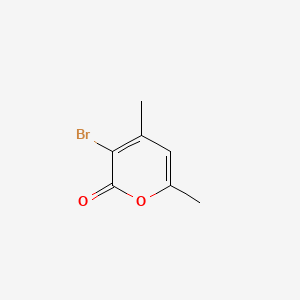
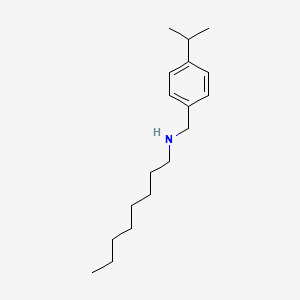
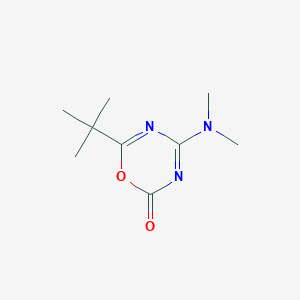
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
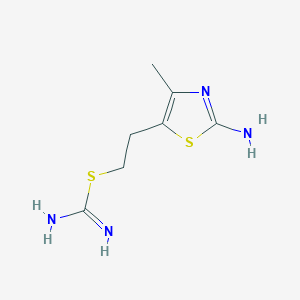

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
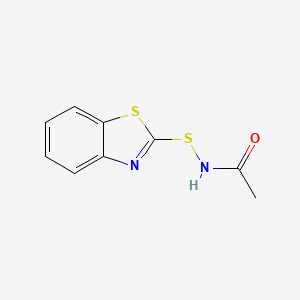
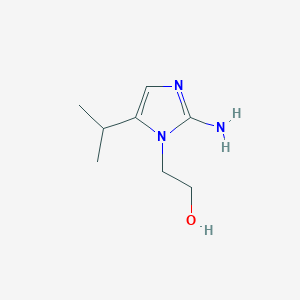
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
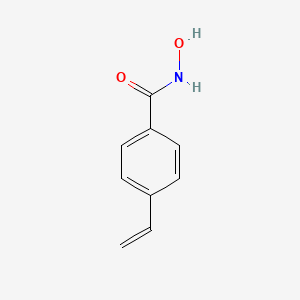
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
